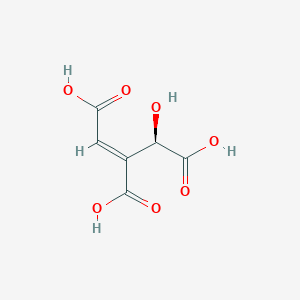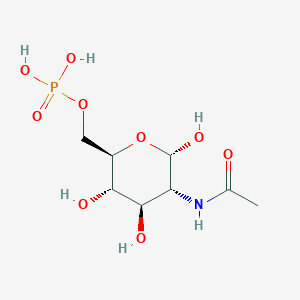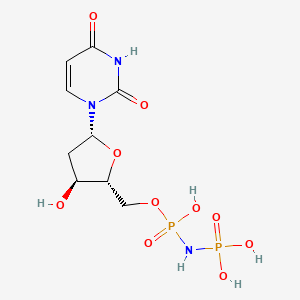
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid typically involves starting from D-mannose. One efficient method involves the preparation of Kdo ethyl ester derivatives on a large scale, followed by the synthesis of Kdo, Kdo glycosides, and 2-acetylated Kdo esters . The process involves multiple steps, including protection and deprotection of functional groups, and is carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid undergoes various chemical reactions, including glycosylation, oxidation, and reduction. A modified donor has been developed for the glycosylation of this compound, enabling the synthesis of a range of glycosides with complete alpha-stereoselectivity . The compound can also participate in oxidation and reduction reactions, forming different derivatives depending on the reagents and conditions used . Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Applications De Recherche Scientifique
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid has several scientific research applications. It is an essential component of lipopolysaccharides in the outer membrane of Gram-negative bacteria . This compound is used in the study of bacterial cell wall synthesis and its role in bacterial pathogenicity . Additionally, it is used in the synthesis of various glycosides and derivatives, which have applications in medicinal chemistry and drug development . The compound’s unique structure and reactivity make it valuable in the study of carbohydrate chemistry and biochemistry .
Mécanisme D'action
The mechanism of action of 3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid involves its incorporation into bacterial lipopolysaccharides. It acts as a building block in the synthesis of these complex molecules, which are crucial for the structural integrity and function of the bacterial outer membrane . The compound interacts with various enzymes and pathways involved in lipopolysaccharide biosynthesis, contributing to the formation of the bacterial cell wall .
Comparaison Avec Des Composés Similaires
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid is similar to other ulosonic acids, such as sialic acid and pseudaminic acid. These compounds share structural similarities and are involved in the synthesis of bacterial cell wall components . this compound is unique in its specific role in the synthesis of lipopolysaccharides in Gram-negative bacteria . Other similar compounds include 3-deoxy-D-manno-oct-2-ulosonic acid 8-phosphate and 3-deoxy-D-manno-oct-2-ulosonic acid 4-phosphate, which are functional derivatives used in various biochemical studies .
Propriétés
Numéro CAS |
27766-61-6 |
|---|---|
Formule moléculaire |
C8H14O8 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-2,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O8/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14/h3-6,9-12,15H,1-2H2,(H,13,14)/t3-,4-,5-,6-,8-/m1/s1 |
Clé InChI |
NNLZBVFSCVTSLA-HXUQBWEZSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](O[C@]1(C(=O)O)O)[C@@H](CO)O)O)O |
SMILES canonique |
C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)
![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)





![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)

![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)

![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777197.png)
![(2S,3S,4R,5R,6S)-6-[[(2R,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-5-[[(1S,4R,5S,6R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777210.png)
